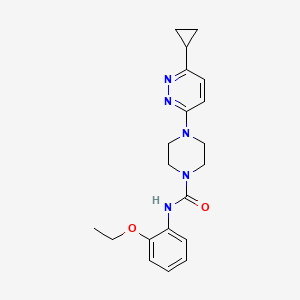

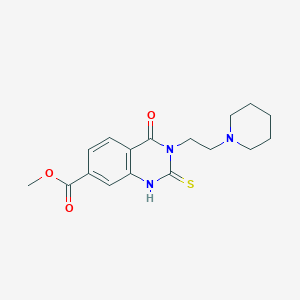

![molecular formula C11H8ClNO3 B2508612 2-[5-(2-氯苯基)-1,2-恶唑-3-基]乙酸 CAS No. 2361645-82-9](/img/structure/B2508612.png)

2-[5-(2-氯苯基)-1,2-恶唑-3-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related heterocyclic compounds with chlorophenyl groups and acetic acid moieties, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of compounds derived from 2-amino-4-p-chlorophenylthiazole-5-acetic acid indicates the interest in chlorophenyl-acetic acid derivatives for their potential anti-inflammatory and immunosuppressive activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting with a compound that already contains the desired core structure and then performing a series of reactions to introduce additional functional groups or to modify existing ones. For example, the synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide involves cyclization and aminomethylation steps to obtain the final products . Similarly, the synthesis of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid involves the addition of thioglycolic acid to N-aralkylidene derivatives .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds containing chlorophenyl groups can be characterized using various spectroscopic techniques such as FT-IR, 1H NMR, and X-ray diffraction. These methods provide information about the functional groups present and the overall geometry of the molecule. For instance, the crystal structure of a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, was determined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involving chlorophenyl-acetic acid derivatives can be quite diverse, depending on the functional groups present and the reaction conditions. The papers provided discuss addition reactions, such as the addition of thioglycolic acid to 2-N-aralkylidene derivatives , and cyclization reactions, which are common in the synthesis of heterocyclic compounds . These reactions can lead to the formation of new rings and the introduction of additional substituents, which can significantly alter the chemical properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-acetic acid derivatives can be influenced by the specific substituents and the overall molecular structure. The provided papers do not directly discuss the properties of 2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid, but they do provide data on related compounds. For example, the lipase and α-glucosidase inhibition activities of synthesized compounds indicate their potential as bioactive molecules . The spectral data and elemental analyses confirm the chemical structures of the synthesized compounds and provide a basis for predicting their reactivity and interactions .

科学研究应用

2. 晶体结构和光谱表征

Aydin 等人(2010 年)对与 2-[5-(2-氯苯基)-1,2-恶唑-3-基]乙酸在结构上相关的化合物进行了研究,探索了其晶体结构和光谱性质。本研究有助于了解此类化合物的物理和化学特性 (Aydin、Akkurt、Uzun、Yıldırım 和 Önkol,2010 年).

3. 新型合成方法

Podshibyakin 等人(2016 年)报道了在特定条件下使用 Willgerodt-Kindler 反应合成类似的乙酸。他们的研究有助于开发合成此类化合物的新的方法 (Podshibyakin、Shepelenko、Tikhomirova、Dubonosov、Bren 和 Minkin,2016 年).

4. 抗菌活性评估

Mehta(2016 年)的研究涉及合成和评估含有 2-[5-(4-氯苯基)-1,2-恶唑-3-基]片段的新型杂环化合物的抗菌活性。本研究增加了对这些化合物的抗菌特性的了解 (Mehta,2016 年).

5. 角鲨烯合酶的合成和抑制

Miki 等人(2002 年)合成并评估了一系列 2-[5-(2-氯苯基)-1,2-恶唑-3-基]乙酸衍生物,以抑制其角鲨烯合酶。本研究有助于了解此类化合物的生物活性及其潜在的药物应用 (Miki、Kori、Tozawa、Nakamura、Sugiyama 和 Yukimasa,2002 年).

作用机制

Mode of Action

The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would require further investigation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

属性

IUPAC Name |

2-[5-(2-chlorophenyl)-1,2-oxazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-9-4-2-1-3-8(9)10-5-7(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGMOQUIOUCDSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

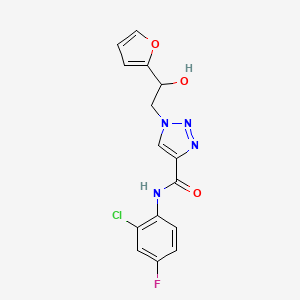

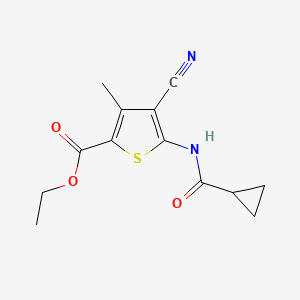

![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

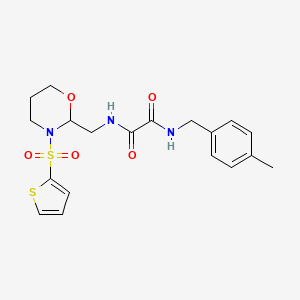

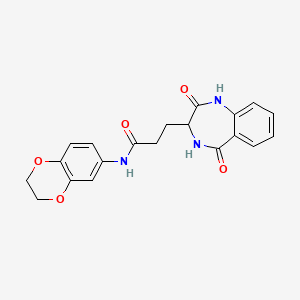

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

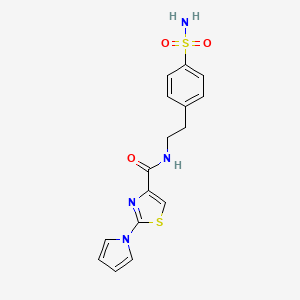

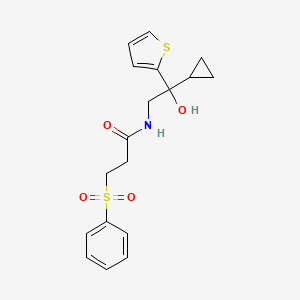

![3-(2-Hydroxy-4,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2508543.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2508545.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)